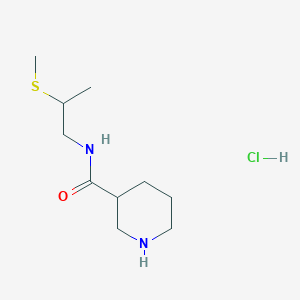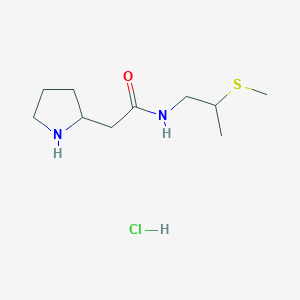![molecular formula C16H28N4OS B7632771 3-[1-(1-Tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-methyl-1-(thiolan-3-yl)urea](/img/structure/B7632771.png)
3-[1-(1-Tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-methyl-1-(thiolan-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(1-Tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-methyl-1-(thiolan-3-yl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK, which plays a critical role in the development and function of immune cells.
科学研究应用
TAK-659 has been extensively studied for its potential applications in scientific research, particularly in the field of immunology. BTK is a critical component of the B-cell receptor signaling pathway, which is essential for the development and function of B-cells. Inhibitors of BTK, such as TAK-659, have shown promise as potential therapies for B-cell malignancies, autoimmune diseases, and inflammatory disorders. TAK-659 has also been studied for its potential to enhance the efficacy of immunotherapy in cancer treatment.
作用机制
TAK-659 is a potent and selective inhibitor of BTK, which plays a critical role in the development and function of B-cells. BTK is a cytoplasmic protein kinase that is activated by the binding of antigens to the B-cell receptor. Activation of BTK leads to downstream signaling events that ultimately result in the activation of transcription factors and the production of cytokines and chemokines. Inhibition of BTK by TAK-659 blocks these signaling events, resulting in the suppression of B-cell activation and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory effects on B-cell activation and proliferation in vitro and in vivo. In preclinical studies, TAK-659 has been shown to inhibit the growth of B-cell malignancies and to enhance the efficacy of immunotherapy in cancer treatment. TAK-659 has also been shown to have anti-inflammatory effects in models of autoimmune disease and inflammatory disorders.
实验室实验的优点和局限性
TAK-659 has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in immune cell development and function. TAK-659 has also been optimized for high yields and purity, making it suitable for use in a wide range of experiments. However, TAK-659 has some limitations as a tool compound. It is a small molecule inhibitor, which may limit its ability to penetrate certain cell types or tissues. Additionally, TAK-659 may have off-target effects on other kinases, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other immunomodulatory agents, such as checkpoint inhibitors or CAR-T cells. Another area of interest is the development of more potent and selective BTK inhibitors that may have improved efficacy and fewer off-target effects. Finally, the role of BTK in other cell types, such as T-cells, is an area of active investigation that may shed light on the broader immunomodulatory effects of BTK inhibitors.
合成方法
The synthesis of TAK-659 involves several steps, starting with the reaction of 1-(tert-butyl)-3-methyl-1H-pyrazol-4-amine with ethyl 2-bromoacetate to form 1-(tert-butyl)-3-methyl-1H-pyrazol-4-yl)ethyl acetate. This intermediate is then reacted with thiolane-3-carboxylic acid to form the desired product, 3-[1-(1-Tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-methyl-1-(thiolan-3-yl)urea. The synthesis of TAK-659 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
属性
IUPAC Name |
3-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-methyl-1-(thiolan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4OS/c1-11(14-9-20(16(3,4)5)18-12(14)2)17-15(21)19(6)13-7-8-22-10-13/h9,11,13H,7-8,10H2,1-6H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGZCAAXSNPDJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(C)NC(=O)N(C)C2CCSC2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(difluoromethoxy)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632689.png)
![(2R)-2-methoxy-1-[3-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]-2-phenylethanone](/img/structure/B7632692.png)
![N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)methyl]-2,5-dimethyl-1,2,4-triazol-3-amine](/img/structure/B7632710.png)
![1-(4-fluorophenyl)-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632718.png)

![1-[4-[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]butyl]pyridin-2-one](/img/structure/B7632729.png)
![5-[(2,5-dimethylphenyl)methylsulfonylmethyl]-3-ethyl-1H-1,2,4-triazole](/img/structure/B7632738.png)
![8-fluoro-N-[4-(1,2,4-triazol-4-yl)butyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7632752.png)
![N-[(6-aminopyridin-3-yl)methyl]-2-(methoxymethyl)-N,6-dimethylpyrimidin-4-amine](/img/structure/B7632760.png)
![(2S)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol](/img/structure/B7632770.png)
![N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide](/img/structure/B7632775.png)
![2-[(Z)-1-[4-(2,2-difluoroethoxy)phenyl]prop-1-en-2-yl]pyrazine](/img/structure/B7632776.png)

